N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and thiazole intermediates. One common method involves the reaction of 2-hydroxycyclohexanone with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with dimethylamine and a carboxylating agent to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The hydroxyl and carboxamide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
N-[(1S,2S)-2-hydroxycyclopentyl]adenosine: Shares a similar cyclohexyl structure but differs in the presence of an adenosine moiety.
trans-N,N’-Dimethylcyclohexane-1,2-diamine: Similar cyclohexyl ring but with different functional groups.
Uniqueness
N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide stands out due to its combination of a thiazole ring and a carboxamide group, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18N2O2S |
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Molecular Weight |
254.35 g/mol |
IUPAC Name |
N-[(1S,2S)-2-hydroxycyclohexyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H18N2O2S/c1-8-13-9(7-17-8)12(16)14(2)10-5-3-4-6-11(10)15/h7,10-11,15H,3-6H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
CMCWSVWXIWHPLA-QWRGUYRKSA-N |
Isomeric SMILES |
CC1=NC(=CS1)C(=O)N(C)[C@H]2CCCC[C@@H]2O |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)C2CCCCC2O |
Origin of Product |
United States |
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